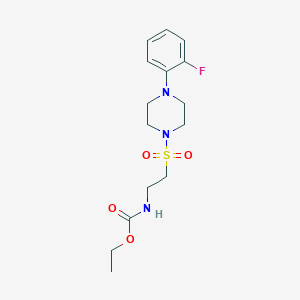
Ethyl (2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)carbamate is a chemical compound with the molecular formula C15H22FN3O4S . It has an average mass of 359.416 Da and a monoisotopic mass of 359.131500 Da .
Synthesis Analysis
The synthesis of piperazine derivatives, which includes compounds like this compound, has been a subject of research in recent years . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of this compound is defined by its IUPAC name and its InChI Code is 1S/C15H21FN2O2/c1-3-20-15(19)12(2)17-8-10-18(11-9-17)14-7-5-4-6-13(14)16/h4-7,12H,3,8-11H2,1-2H3 .Applications De Recherche Scientifique
Antibacterial and Antifungal Activities
A study on the synthesis, characterization, and biological evaluation of carbazole derivatives, including those with structural elements similar to the specified compound, demonstrated significant antibacterial and antifungal activities. Compounds with variations in the phenyl(piperazin-1-yl)methyl moiety exhibited notable efficacy against microbial strains, suggesting potential for the development of new antimicrobial agents (Sharma, Kumar, & Pathak, 2014).
Antioxidant Properties
The antioxidant capacities of 2-alkoxyphenylcarbamic acid derivatives containing a substituted phenylpiperazin-1-yl moiety were explored, identifying compounds with promising ABTS•+ scavenging potential and ferric reducing power. These findings indicate a potential application in designing antioxidant agents, highlighting the structural relevance of the piperazin-1-yl group in mediating biological activity (Malík, Stanzel, Csöllei, & Čurillová, 2017).
Serotonergic Neurotransmission
Research involving radiolabeled antagonists for the study of 5-HT1A receptors, utilizing compounds structurally related to Ethyl (2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)carbamate, has been instrumental in advancing our understanding of serotonergic neurotransmission. Such studies are critical for the development of therapeutic agents targeting mental health disorders, offering a pathway for the investigation of receptor dynamics in vivo (Plenevaux et al., 2000).
Structure-Activity Relationships in Antimicrobial Agents
The structural analysis of quinoline-3-carboxylic acid derivatives, which share a common motif with the compound , has led to insights into the structure-activity relationships governing antibacterial efficacy. Such studies contribute to the design of novel antimicrobial agents by elucidating the pharmacophore required for activity against resistant bacterial strains (Koga et al., 1980).
Mécanisme D'action
Orientations Futures
The future directions for research on Ethyl (2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)carbamate and similar compounds could involve further exploration of their inhibitory effects on human equilibrative nucleoside transporters . This could lead to the development of useful pharmacological agents .
Propriétés
IUPAC Name |
ethyl N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22FN3O4S/c1-2-23-15(20)17-7-12-24(21,22)19-10-8-18(9-11-19)14-6-4-3-5-13(14)16/h3-6H,2,7-12H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXWHYSQNLOAFBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NCCS(=O)(=O)N1CCN(CC1)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


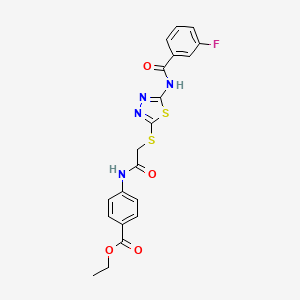
![N-cyclohexyl-4-isobutyl-1,5-dioxo-2-(4-vinylbenzyl)-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2594586.png)
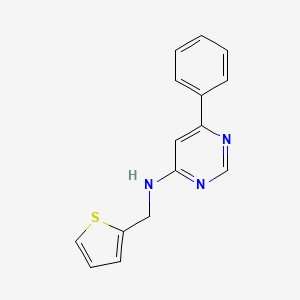
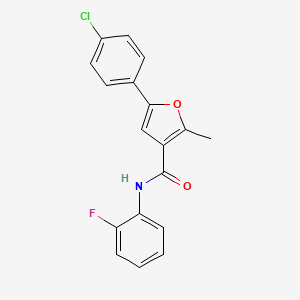
![3-((5-((2-chlorobenzyl)thio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2594597.png)
![4-propyl-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2594598.png)
![5,7-dimethyl-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2594599.png)

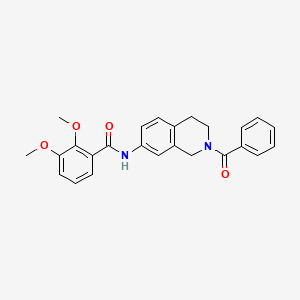
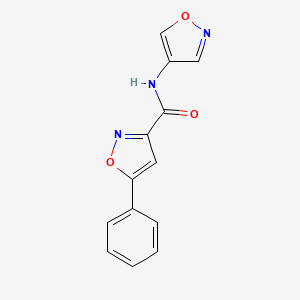

![2-(4-fluorophenyl)-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]acetamide](/img/structure/B2594605.png)
